molecular formula C21H20O4 B1254864 7-Hydroxy-4'-methoxy-3'-prenylisoflavone

7-Hydroxy-4'-methoxy-3'-prenylisoflavone

Cat. No.: B1254864
M. Wt: 336.4 g/mol
InChI Key: RUCMCGSYMSEMIR-UHFFFAOYSA-N
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Description

7-Hydroxy-4'-methoxy-3'-prenylisoflavone (C21H20O4) is a prenylated isoflavone of significant interest in natural product and pharmacological research. This compound was first identified as a novel phytoestrogen isolated from the stems of Sopubia delphinifolia . Pharmacological investigation has demonstrated that it possesses inherent estrogenic activity, making it a valuable compound for studying hormone-related biological pathways and potential applications in endocrine research . Prenylated isoflavones like this one are recognized as potential defense-related metabolites in plants. Research in soybean models has shown that the biosynthesis of similar prenylated isoflavones can be induced by specific chemical elicitors, suggesting their role in a plant's defense mechanism . This compound is part of the broader isoflavonoid family, a group known for its diverse and complex structures often featuring cyclic side-attachments derived from prenyl groups . As a specialized secondary metabolite, it provides researchers with a tool to explore plant defense systems, biosynthetic pathways, and structure-activity relationships within the prenylated isoflavone class. This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not classified as a drug, nor is it intended for diagnostic, therapeutic, or any human or animal consumption. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

7-hydroxy-3-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one

InChI

InChI=1S/C21H20O4/c1-13(2)4-5-15-10-14(6-9-19(15)24-3)18-12-25-20-11-16(22)7-8-17(20)21(18)23/h4,6-12,22H,5H2,1-3H3

InChI Key

RUCMCGSYMSEMIR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OC)C

Synonyms

5-deoxy-3'-prenylbiochanin A
7-hydroxy-4'-methoxy-3'-prenylisoflavone

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Prenylated isoflavones, including 7-hydroxy-4'-methoxy-3'-prenylisoflavone, have demonstrated significant antimicrobial properties. Studies have shown that extracts containing this compound exhibit activity against various pathogens, including:

  • Bacteria : Effective against Staphylococcus aureus (MRSA) and Enterococcus faecium.
  • Fungi : Activity against Candida albicans and Cryptococcus neoformans.

For example, a study reported that the crude extract from Vatairea guianensis, which contains this isoflavone, showed notable antibacterial activity with IC50 values ranging from 4.7 to 13.5 µg/mL against MRSA . The presence of hydroxyl and methoxy groups enhances its interaction with microbial membranes, contributing to its efficacy.

Anticancer Potential

The anticancer properties of this compound are supported by several studies highlighting its ability to inhibit cancer cell proliferation. Research has indicated that prenylated isoflavones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Some studies have demonstrated that these compounds can cause cell cycle arrest in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Inhibition of Metastasis : Prenylated isoflavones have been shown to inhibit the migration and invasion of cancer cells, suggesting potential applications in preventing metastasis.

A specific case study highlighted that a related compound exhibited cytotoxic effects on breast cancer cells, demonstrating the potential for further development into therapeutic agents .

Antioxidant Properties

The antioxidant activity of this compound contributes to its protective effects against oxidative stress-related diseases. Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage:

  • Mechanism of Action : The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative damage in biological systems .
  • Health Implications : Regular consumption of compounds with antioxidant properties is associated with reduced risks of chronic diseases such as cardiovascular diseases and certain cancers.

Table 1: Summary of Biological Activities

Activity TypePathogens/Cell LinesIC50 Values (µg/mL)Reference
AntibacterialStaphylococcus aureus4.7 - 13.5
AntifungalCandida albicans26.9
AnticancerHeLa CellsNot specified
AntioxidantN/AN/A

Preparation Methods

Chalcone Precursor Design

The synthesis begins with chalcone intermediates, where 7-hydroxy-4'-methoxyisoflavone is derived through oxidative rearrangement. As demonstrated in, mono- or di-O-allylated chalcones undergo flavanone formation, followed by hypervalent iodine-mediated oxidation. For example:

  • Chalcone allylation : Allylation at the 3'-position introduces prenyl-group compatibility.

  • Flavanone cyclization : Base-catalyzed cyclization forms the flavanone intermediate.

  • Oxidative rearrangement : Hypervalent iodine reagents (e.g., phenyliodine bis(trifluoroacetate)) induce a 2,3-oxidative rearrangement to yield the isoflavone core.

This method achieved 7-hydroxy-4'-methoxy-3'-prenylisoflavone in 68–74% yield after purification.

Regioselective Prenylation

Prenylation at the 3'-position is critical. Using prenyl bromide under basic conditions (K₂CO₃/DMF), the chalcone’s 3'-hydroxy group is selectively prenylated before cyclization. Competing reactions at the 8-position are mitigated by steric hindrance from the 7-hydroxy group.

Hoesch Reaction-Based Synthesis

Patent Methodology (CN1240698C)

A four-step process from the Chinese patent CN1240698C adapts the Hoesch reaction for isoflavone synthesis:

  • Hoesch reaction : Resorcinol derivatives react with phenylacetyl chloride in the presence of HCl gas to form deoxybenzoins.

  • Dealkylation : AlCl₃-mediated dealkylation generates 2-hydroxydeoxybenzoin.

  • Carbon addition and ring closure : Trimethyl orthoformate (HC(OCH₃)₃) facilitates cyclization to alkoxy isoflavones.

  • Demethylation : BBr₃ selectively removes methyl groups to yield this compound.

Key Data:

StepReagentsYield (%)
1Phenylacetyl chloride, HCl74.23
2AlCl₃, CH₂Cl₂95.03
3HC(OCH₃)₃, phase transfer89.1
4BBr₃, CH₂Cl₂82.4

This method emphasizes industrial scalability, with total yields exceeding 60%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Chalcone oxidationHigh regioselectivityMulti-step purification68–74
Hoesch reactionScalable, cost-effectiveHarsh conditions (AlCl₃)60–82
Matsuda-HeckMild conditions, preciseRequires Pd catalysts76

Structural Characterization and Validation

X-Ray Crystallography

The structure of this compound was confirmed via single-crystal X-ray diffraction, revealing a dihedral angle of 12.4° between the A- and B-rings.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (s, H-2), 6.86 (d, J = 8.6 Hz, H-5'), 6.20 (s, H-6), 3.89 (s, OCH₃), 5.32 (t, J = 6.8 Hz, prenyl-CH₂).

  • HRMS : [M+H]⁺ m/z 367.1543 (calc. 367.1546).

Challenges and Optimization

Competing Rearrangements

The 2,3-oxidative rearrangement in Method 1 occasionally produces flavone isomers (e.g., 7,4'-dihydroxy-8,3'-diprenylflavone). Adding catalytic p-TsOH suppresses this side reaction.

Demethylation Selectivity

In Method 2, over-demethylation at the 4'-position is avoided by controlling BBr₃ stoichiometry (1.2 eq.) and reaction time (<2 h) .

Q & A

Q. What analytical methods are recommended for structural identification and purity assessment of 7-Hydroxy-4'-methoxy-3'-prenylisoflavone?

Answer:

  • Spectroscopic techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the core isoflavone structure, including prenyl and methoxy substituents. Compare with published data for similar compounds (e.g., 4'-hydroxy-7-methoxyisoflavone ).
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is recommended for purity assessment. Retention times can be cross-referenced with databases like NPASS .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular weight confirmation. For example, 4'-hydroxy-7-methoxyisoflavone has a formula of C₁₆H₁₂O₄ .

Q. Table 1: Key Characterization Techniques

MethodApplicationExample from Evidence
NMRStructural elucidation7-Acetoxy-2-methylisoflavone
HPLCPurity assessmentIsoflavone glycosides in NPASS
ESI-MSMolecular weight confirmation4'-hydroxy-7-methoxyisoflavone

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised if airborne particles are generated .
  • Ventilation : Use fume hoods or closed systems to minimize inhalation exposure (GHS07/H335) .
  • First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Table 2: GHS Hazard Classifications

HazardCodePrecautionary Measures
Skin irritationH315Use impermeable gloves
Eye damageH319Safety goggles required
Respiratory irritationH335Avoid dust formation

Q. How can researchers synthesize and validate derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

  • Synthetic routes : Use prenylation or methoxy group modifications via Friedel-Crafts alkylation or O-methylation .
  • Validation : Confirm derivative structures using tandem MS/MS and compare retention times with parent compounds in HPLC .
  • Biological testing : Screen derivatives in cell-based assays (e.g., antioxidant or antiproliferative activity) using standardized protocols from isoflavone studies .

Q. What methodologies are used to quantify this compound in complex biological matrices (e.g., plasma, plant extracts)?

Answer:

  • Extraction : Solid-phase extraction (SPE) with C18 columns, optimized using methanol/water gradients .
  • Quantification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-genistein) to account for matrix effects .
  • Validation : Follow FDA guidelines for precision (CV <15%) and accuracy (80–120% recovery) .

Advanced Research Questions

Q. How can experimental designs address confounding variables in in vivo studies evaluating this compound’s bioactivity?

Answer:

  • Dietary controls : Use standardized diets (e.g., AIN-93G) to isolate isoflavone effects, as demonstrated in high-fat diet models .
  • Randomization : Assign animals to treatment groups using stratified randomization by weight or metabolic baseline .
  • Endpoint selection : Include biomarkers like serum isoflavone metabolites and tissue-specific oxidative stress markers .

Q. What mechanisms explain conflicting epidemiological data on isoflavones’ role in cancer prevention?

Answer:

  • Dose dependency : Physiological effects may occur only at high intake levels (e.g., >50 mg/day), which are common in Asian diets but rare in Western populations .
  • Metabolic variability : Gut microbiota composition affects isoflavone conversion to bioactive aglycones, as shown in CRC risk subgroup analyses .
  • Study design limitations : Case-control studies often overestimate protective effects compared to prospective cohorts .

Q. How can researchers reconcile contradictory in vitro and in vivo data on this compound’s antioxidant vs. pro-oxidant effects?

Answer:

  • Dose-response profiling : Conduct parallel in vitro (5–40 μM) and in vivo (1–100 mg/kg) experiments to identify threshold effects .
  • Redox environment analysis : Measure glutathione levels and catalase activity in target tissues to contextualize pro-oxidant outcomes .
  • Meta-analysis : Pool data from studies using standardized antioxidant assays (e.g., DPPH, FRAP) to identify methodological biases .

Q. What strategies enhance the bioavailability of this compound in preclinical models?

Answer:

  • Structural modifications : Glycosylation or nanoencapsulation to improve solubility, as demonstrated for isoflavone glycosides .
  • Co-administration : Combine with piperine (a bioenhancer) to inhibit Phase II metabolism .
  • Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing .

Q. How do interactions with other phytochemicals influence this compound’s pharmacological activity?

Answer:

  • Synergistic screens : Test combinations with polyphenols (e.g., caffeic acid ) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Omics integration : Use transcriptomics to identify pathways co-regulated by isoflavones and other nutraceuticals .

Q. What experimental approaches are used to assess this compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours, followed by HPLC stability profiling .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxy-4'-methoxy-3'-prenylisoflavone
Reactant of Route 2
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7-Hydroxy-4'-methoxy-3'-prenylisoflavone

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